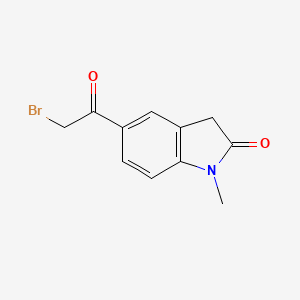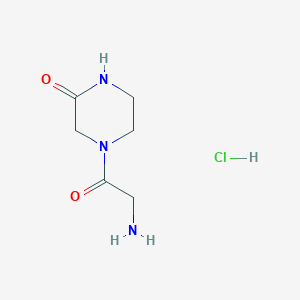
5-(2-Bromoacetil)-1-metilindolin-2-ona
Descripción general
Descripción
5-(2-Bromoacetyl)-1-methylindolin-2-one is a synthetic organic compound belonging to the indolinone family. This compound is characterized by the presence of a bromoacetyl group attached to the indolinone core. Indolinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Aplicaciones Científicas De Investigación
5-(2-Bromoacetyl)-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical sensors.
Mecanismo De Acción
Target of Action
Compounds with a similar 2-bromoacetyl group have been found to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It’s hypothesized that the bromoacetyl group in the compound could potentially interact with its targets in a similar manner to other bromoacetyl-containing compounds . For instance, it might inhibit the activity of Prostaglandin G/H synthase 1, thereby affecting the synthesis of prostanoids .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it could influence the prostanoid synthesis pathway .
Result of Action
If it does inhibit prostaglandin g/h synthase 1, it could potentially reduce the production of prostanoids, which are involved in various physiological processes such as inflammation and gastric acid secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-1-methylindolin-2-one typically involves the bromination of a precursor indolinone compound. One common method is the bromination of 1-methylindolin-2-one using bromoacetyl bromide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the brominating agent.
Industrial Production Methods
Industrial production of 5-(2-Bromoacetyl)-1-methylindolin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoacetyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Reduction Reactions: The carbonyl group in the indolinone core can be reduced to form alcohol derivatives.
Oxidation Reactions: The indolinone core can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted indolinone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetylbenzofuran: Another compound with a bromoacetyl group attached to a heterocyclic core.
3-(Bromoacetyl)coumarin: A coumarin derivative with a bromoacetyl group.
Bromoacetyl bromide: A simple bromoacetyl compound used as a reagent in organic synthesis.
Uniqueness
5-(2-Bromoacetyl)-1-methylindolin-2-one is unique due to its indolinone core, which imparts specific biological activities and chemical reactivity. The presence of the bromoacetyl group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
5-(2-bromoacetyl)-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRFOAVZNECKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094318-21-4 | |
| Record name | 5-(2-bromoacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)
![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)
